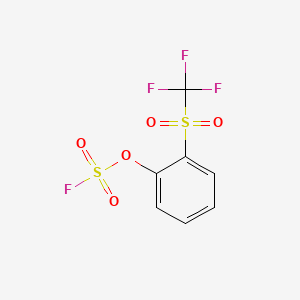
2-Trifluoromethanesulfonylphenylfluoranesulfonate
Description
2-Trifluoromethanesulfonylphenylfluoranesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl and phenylfluoranesulfonate groups, which contribute to its reactivity and stability.
Properties
Molecular Formula |
C7H4F4O5S2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4F4O5S2/c8-7(9,10)17(12,13)6-4-2-1-3-5(6)16-18(11,14)15/h1-4H |
InChI Key |
OPHQMXAOVPOSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethanesulfonylphenylfluoranesulfonate typically involves the reaction of trifluoromethanesulfonic acid with phenylfluoranesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually cooled to low temperatures to ensure the stability of the intermediate compounds and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfonylphenylfluoranesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Trifluoromethanesulfonylphenylfluoranesulfonate has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Trifluoromethanesulfonylphenylfluoranesulfonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. The phenylfluoranesulfonate group can participate in various chemical interactions, contributing to the overall activity of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoromethanesulfonic acid: Widely used as a strong acid catalyst in organic reactions.
Phenylsulfonyl fluoride: Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-Trifluoromethanesulfonylphenylfluoranesulfonate is unique due to the combination of trifluoromethanesulfonyl and phenylfluoranesulfonate groups, which provide distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


